NK3 Receptor Antagonism: Scaffold-Based Potency Prediction and Regioisomeric Differentiation from 5-Acyl Series
Direct NK3 receptor binding data for the target compound is not available in the public domain. However, the closest publicly annotated structural analog—(4-(2-methoxyphenyl)piperazin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone (CHEMBL1760200)—demonstrates hNK3-R antagonist activity with a pIC50 of 6.32 (IC50 ≈ 480 nM) in aequorin Ca²⁺ bioluminescence assay using CHO cells expressing recombinant human NK3 receptor [1]. The target compound differs from CHEMBL1760200 by two critical structural features: (i) 4-carbonyl versus 5-carbonyl attachment to the pyrazole ring, altering the spatial orientation of the piperazine pharmacophore; and (ii) the presence of 3-ethoxy and N-ethyl substitutions on the pyrazole, which modify both the electronic environment of the carbonyl and the lipophilicity of the core [2]. Published SAR in the 3-aryl-5-acylpiperazinyl-pyrazole series demonstrates that such modifications produce order-of-magnitude shifts in NK3 potency and can profoundly affect selectivity across tachykinin receptor subtypes (NK1, NK2, NK3) and metabolic stability [2]. Consequently, the target compound must be independently evaluated for NK3 activity; potency cannot be reliably extrapolated from the 5-acyl series.
| Evidence Dimension | hNK3-R antagonist potency (pIC50) |
|---|---|
| Target Compound Data | Not experimentally determined in public domain |
| Comparator Or Baseline | CHEMBL1760200: pIC50 6.32 (IC50 ≈ 480 nM) at hNK3-R |
| Quantified Difference | Unknown; regioisomeric and substitutional differences preclude direct extrapolation |
| Conditions | Human recombinant NK3 receptor expressed in CHO cells; aequorin Ca²⁺ bioluminescence assay |
Why This Matters
Procurement of the target compound is mandatory for independent NK3 antagonist screening, as the 4-carbonyl regioisomer with ethoxy/ethyl substitution occupies a distinct region of the NK3 pharmacophore space not addressed by existing 5-acyl series data.
- [1] ChEMBL Database. CHEMBL1760200: Bioactivity summary (hNK3-R pIC50 6.32). European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1760200/. View Source
- [2] Hoveyda HR, Roy MO, Blanc S, Noël S, Salvino JM, Ator MA, Fraser G. Discovery of 3-aryl-5-acylpiperazinyl-pyrazoles as antagonists to the NK3 receptor. Bioorg Med Chem Lett. 2011 Apr 1;21(7):1991-6. doi: 10.1016/j.bmcl.2011.02.033. PMID: 21376585. View Source
